molecular formula C12H10O4 B14308248 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione CAS No. 114042-57-8

3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione

Cat. No.: B14308248
CAS No.: 114042-57-8
M. Wt: 218.20 g/mol
InChI Key: XEVCBNMUCXGONA-UHFFFAOYSA-N
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Description

3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopentaindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce various hydroxy derivatives.

Scientific Research Applications

3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione is unique due to its specific structural features, including the cyclopentaindene core and multiple hydroxyl groups

Properties

CAS No.

114042-57-8

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3a,8b-dihydroxy-1,3-dihydrocyclopenta[a]indene-2,4-dione

InChI

InChI=1S/C12H10O4/c13-7-5-11(15)9-4-2-1-3-8(9)10(14)12(11,16)6-7/h1-4,15-16H,5-6H2

InChI Key

XEVCBNMUCXGONA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2(C1(C3=CC=CC=C3C2=O)O)O

Origin of Product

United States

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